3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused bicyclic system combining chromene and oxazinone moieties. Key structural features include:
- A 4-methoxyphenoxy group at position 3, contributing electron-donating properties.
- A 3-methoxypropyl chain at position 9, enhancing hydrophilicity compared to alkyl chains.
- A trifluoromethyl (-CF₃) group at position 2, which improves metabolic stability and lipophilicity.
The compound’s synthesis likely involves cyclocondensation of precursor phenolic or amino alcohols, as seen in analogous chromeno-oxazinones .
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO6/c1-29-11-3-10-27-12-17-18(31-13-27)9-8-16-19(28)21(22(23(24,25)26)33-20(16)17)32-15-6-4-14(30-2)5-7-15/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZYKWWIBCRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS No: 951947-94-7) belongs to a class of chromeno-oxazine derivatives that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chromeno-oxazine backbone with methoxy and trifluoromethyl substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F3NO6 |
| Melting Point | Not specified |
| Density | Not specified |
| IUPAC Name | This compound |
Anticancer Activity
A study on related chromone derivatives demonstrated cytotoxic effects against human tumor cell lines. Compounds with similar structural motifs have shown selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism often involves the induction of apoptosis or cell cycle arrest.
Antimicrobial Properties
Chromone derivatives have been explored for their antimicrobial properties. For instance, some 3-formylchromones exhibited significant anti-H. pylori activity and urease inhibition . Given the structural similarities, it is plausible that our compound may share these properties.
Anti-inflammatory Effects
Certain chromeno derivatives are known to possess anti-inflammatory activities. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role. The presence of methoxy groups can enhance the anti-inflammatory potential by modulating signaling pathways involved in inflammation.
Case Studies and Research Findings
- Cytotoxicity Studies : A comparative analysis of various chromone derivatives revealed that some exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship suggested that modifications on the phenolic rings could enhance efficacy .
- Antimicrobial Activity : In vitro studies indicated that certain chromone derivatives inhibited the growth of pathogenic bacteria and fungi. These findings suggest a promising avenue for developing new antimicrobial agents from this class of compounds .
- Mechanistic Insights : Research has shown that chromones can interfere with multiple cellular pathways, including those involved in oxidative stress and apoptosis. This multi-target action may contribute to their effectiveness against various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromeno-Oxazinones
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
Key Observations
Alkyl Chain Modifications: The 3-methoxypropyl group in the target compound balances hydrophilicity and steric bulk compared to shorter chains (e.g., 2-methoxyethyl in ) or non-polar chains (e.g., phenylpropyl in ). Hydroxybutyl derivatives (e.g., ) exhibit higher polarity due to hydroxyl groups.
Aryl Substituent Effects: 4-Methoxyphenoxy (target) vs.
Trifluoromethyl Group :
- The -CF₃ group at C2 is conserved across all analogs, suggesting its critical role in electronic stabilization or target binding.
Physicochemical Properties: Melting points correlate with substituent polarity. For example, the hydroxybutyl derivative (154–156°C, ) melts higher than non-hydroxylated analogs, likely due to intermolecular hydrogen bonding.
Spectroscopic and Analytical Data
- NMR/IR Trends :
- Mass Spectrometry: All compounds display fragmentation patterns consistent with chromeno-oxazinone core cleavage, with dominant [M+H]+ peaks .
Research Implications and Gaps
- Biological Activity: While none of the evidence explicitly describes the target compound’s activity, structural analogs (e.g., halogenated derivatives in ) are often explored for anticancer or antimicrobial properties.
- Synthetic Optimization : The methoxypropyl substituent in the target compound may improve solubility over phenylpropyl analogs (), making it a candidate for further pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
